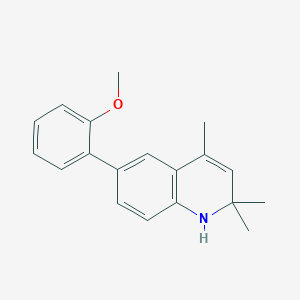

6-(2-Methoxyphenyl)-2,2,4-trimethyl-1,2-dihydroquinoline

Description

Properties

IUPAC Name |

6-(2-methoxyphenyl)-2,2,4-trimethyl-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-13-12-19(2,3)20-17-10-9-14(11-16(13)17)15-7-5-6-8-18(15)21-4/h5-12,20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLZVPMAUWNKEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)C3=CC=CC=C3OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626528 | |

| Record name | 6-(2-Methoxyphenyl)-2,2,4-trimethyl-1,2-dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666726-32-5 | |

| Record name | 6-(2-Methoxyphenyl)-2,2,4-trimethyl-1,2-dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-(2-Methoxyphenyl)-2,2,4-trimethyl-1,2-dihydroquinoline (CAS No. 666726-32-5) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on recent research findings.

- Molecular Formula : C19H21NO

- Molecular Weight : 279.4 g/mol

- IUPAC Name : 6-(2-methoxyphenyl)-2,2,4-trimethyl-1H-quinoline

- CAS Number : 666726-32-5

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of related compounds in the dihydroquinoline family. For instance, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has shown significant antioxidant activity by reducing oxidative stress markers in acetaminophen-induced liver injury models. This compound decreased the levels of pro-inflammatory cytokines and inhibited apoptosis pathways by modulating caspase activities .

Hepatoprotective Effects

Research indicates that derivatives of dihydroquinoline exhibit hepatoprotective effects. In animal models, these compounds have been shown to normalize liver function markers and alleviate histopathological changes associated with liver damage caused by toxins like acetaminophen . The underlying mechanism involves the regulation of oxidative stress and inflammation.

Anti-inflammatory Properties

The anti-inflammatory potential of dihydroquinoline derivatives is notable. They have been demonstrated to decrease the synthesis of pro-inflammatory cytokines and inhibit pathways associated with inflammation and apoptosis. This suggests that compounds like this compound could be explored for their therapeutic roles in inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to:

- Scavenge free radicals , thus reducing oxidative stress.

- Inhibit pro-inflammatory cytokine production , leading to decreased inflammation.

- Modulate apoptotic pathways , particularly through the inhibition of caspases involved in cell death processes.

Case Studies and Research Findings

Scientific Research Applications

Antioxidant Properties

Research indicates that 6-(2-Methoxyphenyl)-2,2,4-trimethyl-1,2-dihydroquinoline exhibits significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of the methoxy group enhances the compound's ability to scavenge free radicals, thereby protecting cells from oxidative damage.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. While detailed investigations are still needed to confirm its efficacy and mechanisms of action, initial data indicate that it may inhibit the growth of certain pathogens. This potential makes it a candidate for further exploration in developing antimicrobial agents.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

-

Antioxidant Efficacy Study : A study demonstrated that compounds similar to this compound effectively reduced oxidative stress markers in cellular models.

- Findings : The compound significantly decreased reactive oxygen species (ROS) levels in treated cells compared to controls.

-

Antimicrobial Activity Assessment : Research conducted on various bacterial strains indicated that this compound exhibited inhibitory effects against specific pathogens.

- Findings : In vitro tests showed a dose-dependent inhibition of bacterial growth.

Comparison with Similar Compounds

2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ)

- Structure : Lacks the 6-position substituent; polymerized form (n = 2–4) is common .

- Applications : Widely used as a rubber antioxidant (e.g., in tires, NBR composites) due to its ability to scavenge free radicals and inhibit chain-breaking oxidation .

- Its polymerized form reduces volatility .

- Toxicity: TMQ monomers show teratogenic effects in rats, including skeletal and organ malformations .

Comparison: The methoxyphenyl group in 6-(2-Methoxyphenyl)-TMQ likely enhances solubility in aromatic solvents and polar polymers compared to TMQ. However, the bulky substituent may reduce compatibility with non-polar rubber matrices .

6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (Ethoxyquin)

- Structure : Ethoxy group at the 6-position .

- Applications : Used as a feed additive and hepatoprotective agent. Demonstrated efficacy in mitigating carbon tetrachloride-induced liver damage in rats .

- Performance : The ethoxy group improves bioavailability but raises environmental concerns due to bioaccumulation .

Comparison : Replacing ethoxy with a methoxyphenyl group may reduce environmental persistence while maintaining antioxidant activity. The phenyl ring could enhance radical stabilization via resonance effects .

6-Phenyl-2,2,4-trimethyl-1,2-dihydroquinoline

6-Methoxy-2,2,4-trimethyl-1-(tosyl)-1,2-dihydroquinoline

- Structure : Methoxy group at the 6-position with a tosyl group at the 1-position .

- Applications : Primarily a synthetic intermediate; sulfonyl groups are used for functionalization in drug discovery .

- Performance : The tosyl group drastically alters solubility and reactivity, making it unsuitable for bulk polymer applications.

Comparison: Unlike the sulfonated derivative, 6-(2-Methoxyphenyl)-TMQ retains the dihydroquinoline core’s antioxidant functionality while avoiding steric hindrance from bulky sulfonyl groups .

Key Research Findings

Antioxidant Mechanisms

Toxicity and Environmental Impact

- TMQ monomers are teratogenic, but polymerization reduces toxicity . Methoxyphenyl derivatives may offer lower bioaccumulation risks compared to ethoxyquin .

- Hydroxylated TMQ derivatives are being explored as eco-friendly alternatives, suggesting similar strategies could apply to 6-(2-Methoxyphenyl)-TMQ .

Data Tables

Table 1: Comparative Properties of TMQ Derivatives

| Compound | Substituent (6-position) | Solubility | Antioxidant Activity | Toxicity Profile |

|---|---|---|---|---|

| TMQ (Polymer) | None | Low | High | Low (polymerized form) |

| 6-Ethoxy-TMQ | Ethoxy | Moderate | High | Moderate (bioaccumulative) |

| 6-Phenyl-TMQ | Phenyl | Low | Moderate | Not reported |

| 6-(2-Methoxyphenyl)-TMQ | 2-Methoxyphenyl | Moderate | High (predicted) | Likely lower |

Preparation Methods

Acid-Catalyzed Condensation

The most straightforward method involves the acid-catalyzed condensation of 2-methoxybenzaldehyde with 2,2,4-trimethyl-1,2-dihydroquinoline. This approach leverages Brønsted or Lewis acids to facilitate the formation of the C–C bond between the aldehyde and the dihydroquinoline precursor.

Reaction Conditions and Optimization

- Catalysts : Hydrochloric acid (HCl), iodine, or fluoboric acid (HBF₄) are commonly employed.

- Temperature : Reactions typically proceed at 100–140°C, with higher temperatures accelerating the reaction but risking polymerization byproducts.

- Time : Completion requires 5–6 hours under reflux conditions.

A key challenge is minimizing polymer formation, which historically limited monomer yields to ~19% in early methods. Modern optimizations using mixed acid systems (e.g., HCl with iodine) have improved yields to 40–50% by suppressing side reactions.

Table 1: Acid-Catalyzed Condensation Parameters

| Parameter | Range | Impact on Yield |

|---|---|---|

| Catalyst Concentration | 0.03–0.07 mol/mol | Higher amounts reduce polymerization |

| Temperature | 100–140°C | >130°C increases byproduct formation |

| Reaction Time | 5–6 hours | Prolonged time risks degradation |

Industrial-Scale Synthesis with Protective Groups

A patent-published industrial process emphasizes scalability and purification efficiency by incorporating protective groups on critical functional groups. This method avoids labor-intensive column chromatography, favoring filtration and washing for intermediate isolation.

Key Steps:

- Protection : The hydroxyl group on the 6-phenyl moiety is shielded using a p-methoxybenzyl (PMB) or benzyl group.

- Condensation : The protected intermediate reacts with 2,2,4-trimethyl-1,2-dihydroquinoline under basic conditions.

- Deprotection : Acidic cleavage (e.g., HCl in dioxane) removes the protective group, yielding the final product.

This method achieves yields exceeding 70% while maintaining >95% purity, making it suitable for kilogram-scale production.

Table 2: Industrial Process Metrics

| Step | Conditions | Yield/Purity |

|---|---|---|

| Protection | PMB-Cl, K₂CO₃, DMF | 85% isolated |

| Condensation | NaH, THF, 60°C | 78% crude |

| Deprotection | 2M HCl, dioxane | 92% final product |

Hydrazine-Catalyzed Ring-Closing Metathesis

A novel approach reported in 2023 utilizes hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) to construct the dihydroquinoline core. This method is notable for its atom economy and mild conditions.

Mechanism and Workflow:

- Substrate Preparation : N-Prenylated 2-aminobenzaldehyde derivatives are synthesized via nucleophilic aromatic substitution.

- Cyclization : Hydrazine bis-trifluoroacetate catalyzes the RCCOM, forming the six-membered ring.

- Oxidation : In situ deprotection and autoxidation convert the dihydroquinoline to quinoline if desired.

Table 3: RCCOM Performance Metrics

| Substrate | Catalyst Loading | Yield of Dihydroquinoline |

|---|---|---|

| N-Boc-protected | 10 mol% | 64% |

| N-Tosyl-protected | 15 mol% | 59% |

This method is particularly advantageous for generating structurally diverse analogs but requires precise control over reaction stoichiometry.

HF/BF₃-Catalyzed Method

A specialized catalytic system employing hydrogen fluoride (HF) and boron trifluoride (BF₃) demonstrates exceptional efficiency in suppressing polymerization. The HF:BF₃ molar ratio (1:5 to 2:1) critically influences reaction kinetics.

Process Highlights:

- Catalyst Ratio : Optimal activity occurs at HF:BF₃ = 1:1, achievable using commercial fluoboric acid.

- Yield Enhancement : Monomer yields reach 65–70%, a significant improvement over traditional HCl-catalyzed methods.

Table 4: HF/BF₃ Catalysis Optimization

| HF:BF₃ Ratio | Temperature (°C) | Monomer Yield | Polymer Byproduct |

|---|---|---|---|

| 1:1 | 120 | 68% | <5% |

| 2:1 | 130 | 62% | 12% |

Comparative Analysis of Methods

Each synthesis route presents trade-offs:

- Acid-Catalyzed Condensation : Simple setup but moderate yields.

- Industrial Process : High purity and scalability but requires protective group chemistry.

- RCCOM : Versatile for analog synthesis but complex optimization.

- HF/BF₃ : High yields but involves hazardous reagents.

Q & A

Q. What are the common synthetic routes for 6-(2-Methoxyphenyl)-2,2,4-trimethyl-1,2-dihydroquinoline?

The compound is synthesized via acid-catalyzed condensation of aromatic amines with ketones. For example, p-acetyl aniline reacts with methyl pyruvate using Bi(OTf)₃ (5 mol%) under microwave irradiation (3 hours, acetonitrile solvent), yielding 91% after purification by flash chromatography (EtOAc:Cyclohexane 1:2) and recrystallization (pentane:EtOAc 70:30) . Alternative methods involve Brønsted acids (e.g., HCl) or Lewis acids (e.g., ZnCl₂) for ketone-amine condensations under reflux .

| Method | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Microwave-assisted | Bi(OTf)₃ | 3 h, acetonitrile | 91% |

Q. Which analytical techniques are critical for characterizing the structure of this compound?

- X-ray crystallography confirms conformational details (e.g., sofa conformation with puckering parameters Qₜ = 0.348 Å, φ = -45.4°, θ = 49.3°) .

- NMR spectroscopy (¹H/¹³C) identifies functional groups and substitution patterns.

- HPLC assesses purity and oligomer content (e.g., ≥70% dimer/trimer) .

- FT-IR detects O–H/N–H stretches and hydrogen bonding motifs .

| Technique | Key Observations | Reference |

|---|---|---|

| X-ray crystallography | Sofa conformation, Qₜ = 0.348 Å | |

| HPLC | Oligomer content ≥70% |

Advanced Research Questions

Q. How can computational methods like DFT evaluate the environmental toxicity of derivatives?

Density Functional Theory (DFT) predicts toxicity by analyzing electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to biological targets. For example, Yu Wang et al. screened 70 TMQ derivatives to identify eco-friendly alternatives to 6PPD, correlating structural features (e.g., methoxy group positioning) with reduced aquatic toxicity . Key steps:

Q. What synergistic effects occur when combining this compound with other antioxidants in polymer systems?

TMQ derivatives exhibit synergy with 6PPD (N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine) and DTDM (4,4′-dithiodimorpholine) in rubber formulations:

- With 6PPD : Enhances ozone and heat resistance via complementary radical scavenging (6PPD targets peroxyl radicals, TMQ inhibits autoxidation) .

- With DTDM : Improves vulcanization efficiency and aging resistance by reducing sulfur crosslink degradation .

- Experimental design: Use rheometry to monitor cure characteristics and TGA/FT-IR to track oxidative stability .

Q. How do structural modifications influence bioactivity or antioxidant efficacy?

Substituents on the dihydroquinoline core dictate activity:

- Methoxy groups (e.g., at position 6) enhance electron-donating capacity, improving radical scavenging .

- Methyl groups (positions 2,2,4) increase steric hindrance, reducing dimerization and volatility .

- Iodo or acetyl substituents (position 6) alter hydrogen bonding, affecting crystallinity and solubility .

| Modification | Impact | Reference |

|---|---|---|

| 6-Methoxy | Enhanced antioxidant activity | |

| 2,2,4-Trimethyl | Reduced volatility |

Q. What intermolecular interactions govern crystallization behavior?

X-ray studies reveal N–H⋯O hydrogen bonds forming infinite chains along the b-axis, stabilizing the crystal lattice . Puckering parameters (Qₜ, φ, θ) quantify non-planarity of the dihydroquinoline ring, while π-π stacking between aromatic rings contributes to thermal stability .

| Interaction Type | Structural Role | Reference |

|---|---|---|

| N–H⋯O H-bonds | Chain formation along b-axis | |

| π-π stacking | Thermal stability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.